Benzo[e]indolium
CAS No.:
Cat. No.: VC1954485
Molecular Formula: C12H10N+
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N+ |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 3H-benzo[e]indol-3-ium |
| Standard InChI | InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H/p+1 |
| Standard InChI Key | ALGIYXGLGIECNT-UHFFFAOYSA-O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C[NH2+]3 |
Introduction
Fundamental Structure and Properties
Benzo[e]indolium, also known as 3H-benzo[e]indol-3-ium, is a polycyclic aromatic compound with the molecular formula C12H10N+. According to PubChem data, it has a molecular weight of 168.21 g/mol and is characterized by a positively charged nitrogen atom within its heterocyclic ring system . The parent compound of Benzo[e]indolium is 3H-Benz[e]indole (CID 11344211), and the structure consists of a benzene ring fused to an indole system, creating a distinctive polycyclic arrangement that contributes to its unique chemical and optical properties .
Structural Characteristics and Identifiers
The distinctive structure of Benzo[e]indolium can be represented through various chemical identifiers. Its IUPAC name is 3H-benzo[e]indol-3-ium, and it possesses the following identifiers as documented in chemical databases:
Table 1: Chemical Identifiers of Benzo[e]indolium
| Identifier Type | Value |
|---|---|
| PubChem CID | 22495176 |
| InChI | InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H/p+1 |
| InChIKey | ALGIYXGLGIECNT-UHFFFAOYSA-O |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C[NH2+]3 |
| Molecular Formula | C12H10N+ |
| Molecular Weight | 168.21 g/mol |
The compound features a planar structure with a positively charged nitrogen atom, which significantly influences its reactivity and applications in various chemical and biological systems .
Derivatives and Structural Modifications
Common Benzo[e]indolium Derivatives
Numerous derivatives of Benzo[e]indolium have been synthesized and characterized, differing in their substituents and consequently in their properties and applications. These modifications significantly influence the optical, physical, and chemical characteristics of the resulting compounds.
Table 2: Selected Benzo[e]indolium Derivatives and Their Properties
Structure-Property Relationships
The properties of Benzo[e]indolium derivatives are significantly influenced by their structural modifications. Research has shown that substitution patterns on the Benzo[e]indolium core dramatically affect the optical properties of the resulting compounds. For example, when used in cyanine dyes, the benz[e]indole heterocycle contributes to a 20–30 nm red-shift in absorption spectra compared to standard indolium structures .
Research by Zhou et al. demonstrated that replacing indolium moieties with benzo[e]indolium skeletons in the compound IR-820 resulted in a bathochromic shift, producing absorption at 820 nm and emission at 850 nm, compared to the parent compound IR-780 which absorbs at 780 nm and emits at 815 nm . This shift is attributed to the increased conjugation provided by the additional benzene ring in the benzo[e]indolium structure.
Synthesis and Preparation Methods
Specific Synthesis Examples
In one reported synthesis pathway, Fischer indole synthesis was employed to create heterocyclic derivatives. This process involved refluxing 4-substituted phenylhydrazine hydrochlorides and 3-methyl-2-butanone in glacial acetic acid to produce 2,3,3-trimethylbenz[e]indole intermediates . These intermediates can then be further modified to create various Benzo[e]indolium salts.
Another approach, described in the synthesis of monomethine cyanine dyes, involves the quaternization of the nitrogen atom in the indole ring using alkyl halides such as iodobutane in acetonitrile under reflux conditions . This method produces the key quaternary ammonium salts that serve as precursors for more complex Benzo[e]indolium-containing structures.
Applications in Optical Materials
Nonlinear Optical Properties
One of the most significant applications of Benzo[e]indolium compounds is in the field of nonlinear optics. A series of D–π–A type benzo[e]indolium salts with highly efficient nonlinear optical performance has been synthesized and characterized . Among these, two compounds identified as HMTB-1 ((E)-2-(2-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide) and HMTB-2 ((E)-2-(2-hydroxy-4-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide) demonstrated second harmonic generation (SHG) properties .
The maximum powder SHG efficiency of these compounds was approximately 0.6 times that of DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) at a non-resonant wavelength of λ = 1570 nm . This significant nonlinear optical performance makes these Benzo[e]indolium salts promising candidates for applications in photonic devices and optical signal processing.
Crystal Structure and Growth
Single crystals of noncentrosymmetric Benzo[e]indolium salts have been successfully grown using a slow cooling method. Notably, researchers were able to obtain very large bulk single crystals of HMTB-2, measuring approximately 17 mm × 9 mm × 3 mm . X-ray crystallographic analysis revealed that these salts belong to the monoclinic space group Cc (point group m, Z = 4) . The ability to grow such large, high-quality crystals enhances the potential applications of these materials in optical devices.
Applications in Fluorescent Probes and Imaging
Near-Infrared (NIR) Fluorescent Probes
Benzo[e]indolium derivatives have emerged as important components in the development of near-infrared fluorescent probes. These probes are particularly valuable for biological imaging due to the superior tissue penetration and reduced autofluorescence in the NIR region.
The incorporation of Benzo[e]indolium moieties into heptamethine cyanine dyes has been demonstrated to significantly influence their spectral properties. For instance, replacing indolium terminals with benzo[e]indolium skeletons shifts the absorption and emission maxima to longer wavelengths, placing these compounds within the therapeutically valuable near-infrared window .
NIR-II Imaging Agents
Recent advances have focused on developing Benzo[e]indolium-based fluorophores for second near-infrared window (NIR-II) imaging. One notable example is the rational design of an indolium-like heptamethine cyanine dye incorporating polycyclic aromatic hydrocarbons on terminal ends of a conjugated polyene backbone . This compound exhibited excellent photostability and bright fluorescent emission in the NIR-II window with a peak at approximately 1120 nm .
Table 3: Spectral Properties of Selected Benzo[e]indolium-containing Fluorophores
| Compound | Structural Features | Absorption Maximum (nm) | Emission Maximum (nm) | Application |
|---|---|---|---|---|
| IR-780 | Indolium-based | 780 | 815 | NIR imaging |
| IR-820 | Benzo[e]indolium-based | 820 | 850 | Enhanced NIR imaging |
| IR-1048 | Benzo[cd]indolium-based | 1048 | 1078 | NIR-II imaging |
| Novel NIR-II dye | Naphtho[3,2,1-cd]indolium-based | 1087 | 1120 | Advanced NIR-II imaging |
These NIR-II imaging agents demonstrated remarkable capabilities for marking blood vessels in various body regions, including hindlimbs, abdomens, and brains of mice . The superior tissue penetration and reduced scattering in the NIR-II window enabled high-resolution in vivo imaging, highlighting the potential of these Benzo[e]indolium-derived compounds in advanced biomedical applications.
Biological and Medical Applications
DNA Binding and Sensing
Benzo[e]indolium derivatives, particularly when incorporated into monomethine cyanine dyes, have been investigated for their interactions with biological macromolecules such as DNA. Research has shown that unsymmetrical monomethine cyanines containing benz[e]indole moieties exhibit increased fluorescence when bound in DNA grooves compared to their unbound form . This property makes them valuable as sensors for nucleic acids and other biological systems.
Photothermal Therapy
Beyond imaging applications, Benzo[e]indolium-based compounds have demonstrated potential in therapeutic contexts. Some derivatives exhibit two strong absorption bands in the 700–1300 nm NIR range, endowing them with intrinsic tumor-targeting capability and high photothermal conversion efficiency (up to 68.2%) . This remarkable property enables their use in photothermal therapy of tumors under the guidance of NIR-II fluorescence imaging, representing an integrated theranostic approach.
Structure-Based Design and Theoretical Insights
Computational Modeling and Design
Theoretical calculations have provided valuable insights into the electronic structure and optical properties of Benzo[e]indolium derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to understand the molecular origin of spectral shifts in these compounds .
These calculations reveal that the positioning of aromatic rings in Benzo[e]indolium structures has a strong impact on the LUMO energy level, significantly affecting the HOMO-LUMO gap and consequently the absorption and emission wavelengths . This understanding has facilitated the rational design of new Benzo[e]indolium-based compounds with tailored optical properties.
Energy Profiles and Orbital Analysis
Research on monomethine cyanine dyes containing Benzo[e]indolium moieties has investigated their energy profiles through computational approaches. The energy gap for a dye containing a benz[e]indole heterocycle was reported to be 2.06 eV, which was the lowest among a series of dyes with different heterocycles . This finding correlated with the bathochromic absorbance maximum observed experimentally, confirming the role of the benz[e]indole structure in further delocalizing electrons and stabilizing the orbitals .
Comparative Analysis and Structure-Property Relationships
Comparison with Other Indolium Derivatives
Comparative studies have highlighted significant differences between Benzo[e]indolium and other indolium derivatives. When benz[e]indole is incorporated into monomethine cyanine structures, it causes a shift in absorption maxima of over 100 nm compared to standard symmetric cyanines . This shift is attributed to the further conjugated electron-deficient system in the benz[e]indole heterocycle.
Table 4: Comparative Analysis of Different Indolium-type Heterocycles in Dyes
| Heterocycle Type | Energy Gap (eV) | Absorption Properties | Key Structural Feature |
|---|---|---|---|
| Benz[e]indole | 2.06 | Bathochromic shift | Additional benzene ring |
| Benzoxazole | Higher | Hypsochromic shift | Oxygen atom electronegativity |
| Benzothiazole | Intermediate | Intermediate shift | Sulfur atom |
| 3,3-Dimethylindole | Similar to benzothiazole | Similar to benzothiazole | Standard indole structure |
Recent Research Trends and Future Directions
Emerging Applications
Recent research has expanded the application scope of Benzo[e]indolium derivatives beyond traditional areas. Current trends include the development of:
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Dual-function theranostic agents combining imaging and therapeutic capabilities
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Enhanced NIR-II fluorophores with improved quantum yield and photostability
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Novel sensors for specific biological analytes
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Advanced nonlinear optical materials with improved efficiency
Challenges and Future Perspectives
Despite significant progress, several challenges remain in the field of Benzo[e]indolium research. These include:
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Improving the photostability of Benzo[e]indolium-based fluorophores
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Enhancing water solubility for biological applications
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Reducing cytotoxicity for in vivo applications
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Developing more efficient and scalable synthesis methods
Future research directions may focus on addressing these challenges through rational molecular design, exploration of new structural modifications, and investigation of novel application areas. The continued development of Benzo[e]indolium chemistry promises to yield new materials and tools for advanced optical, sensing, and biomedical applications.
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